Cas no 1996503-69-5 (4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno3,2-cpyridine)

4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno3,2-cpyridine 化学的及び物理的性質
名前と識別子
-
- 4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno3,2-cpyridine
- 4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
- 1996503-69-5
- EN300-1074782
-
- インチ: 1S/C13H19NS/c1-12(2)8-11(12)13(3)9-5-7-15-10(9)4-6-14-13/h5,7,11,14H,4,6,8H2,1-3H3
- InChIKey: UYTHISFGWXIEOL-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2=C1CCNC2(C)C1CC1(C)C
計算された属性
- せいみつぶんしりょう: 221.12382078g/mol
- どういたいしつりょう: 221.12382078g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 40.3Ų
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno3,2-cpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1074782-0.05g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 95% | 0.05g |
$827.0 | 2023-10-28 | |
Enamine | EN300-1074782-2.5g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 95% | 2.5g |
$1931.0 | 2023-10-28 | |
Enamine | EN300-1074782-5.0g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 5g |
$3396.0 | 2023-05-23 | ||
Enamine | EN300-1074782-10.0g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 10g |
$5037.0 | 2023-05-23 | ||
Enamine | EN300-1074782-0.1g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 95% | 0.1g |
$867.0 | 2023-10-28 | |
Enamine | EN300-1074782-1g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 95% | 1g |
$986.0 | 2023-10-28 | |
Enamine | EN300-1074782-10g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 95% | 10g |
$4236.0 | 2023-10-28 | |
Enamine | EN300-1074782-0.5g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 95% | 0.5g |
$946.0 | 2023-10-28 | |
Enamine | EN300-1074782-0.25g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 95% | 0.25g |
$906.0 | 2023-10-28 | |
Enamine | EN300-1074782-1.0g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 1g |
$1172.0 | 2023-05-23 |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno3,2-cpyridine 関連文献
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno3,2-cpyridineに関する追加情報
Introduction to 4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS No. 1996503-69-5)
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine, identified by its CAS number 1996503-69-5, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyridine class, a scaffold that has been extensively explored for its potential biological activities. The unique arrangement of the dimethylcyclopropyl and methyl substituents on the thieno[3,2-c]pyridine core imparts distinct electronic and steric properties, making it a promising candidate for further investigation in drug discovery.
The molecular structure of 4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine features a fused ring system consisting of a thiophene ring connected to a pyridine ring. The presence of the dimethylcyclopropyl group at the 4-position introduces steric hindrance and lipophilicity, which can influence its binding affinity to biological targets. Additionally, the methyl group at the same position may contribute to electronic modulation of the molecule. These structural features make it an intriguing subject for studying structure-activity relationships (SAR) in the development of novel therapeutic agents.
In recent years, there has been growing interest in thienopyridine derivatives due to their diverse biological activities. These compounds have shown promise in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The specific substitution pattern in 4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine suggests potential interactions with enzymes and receptors involved in these pathways. For instance, studies have indicated that thienopyridines can modulate kinase activity and ion channel function, which are critical mechanisms in many diseases.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of the thieno[3,2-c]pyridine core with bulky substituents like dimethylcyclopropyl and methyl offers a balance between solubility and membrane permeability. This balance is crucial for achieving effective drug delivery and bioavailability. Furthermore, computational studies have suggested that this compound may exhibit favorable pharmacokinetic properties due to its rigid structure and hydrophobic nature.
Recent advancements in synthetic chemistry have enabled more efficient preparation of complex heterocyclic compounds like 4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the fused ring system. These methods not only improve yield but also allow for easier functionalization at multiple sites within the molecule. This flexibility is essential for optimizing biological activity through SAR studies.
The biological evaluation of 4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has begun to reveal its potential therapeutic applications. Initial screening assays have shown activity against several target enzymes and receptors relevant to human health. For example, preliminary data suggest that this compound may inhibit certain kinases involved in cancer progression or modulate ion channels implicated in neurological disorders. While these findings are promising, further research is needed to fully elucidate its mechanism of action and therapeutic potential.
In conclusion,4-(2,2-dimethyleyclopropyl)-4-methy1-4H,5H,6H,7Hzheno【3,z-c】pyridine (CAS No.1996503—69—z) represents a structurally intriguing compound with significant promise in pharmaceutical research.The unique combination of substituents on the thienopyridine core suggests potential biological activities that warrant further exploration.Advances in synthetic chemistry and computational modeling are facilitating more detailed studies,which could lead to novel therapeutic agents targeting various diseases.As research continues,this compound may emerge as a valuable tool in drug discovery efforts.
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